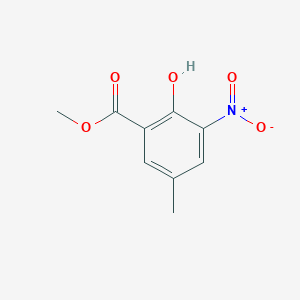

Methyl 2-hydroxy-5-methyl-3-nitrobenzoate

Description

Methyl 2-hydroxy-5-methyl-3-nitrobenzoate is a nitroaromatic ester derivative characterized by a benzoate backbone substituted with hydroxyl (-OH), methyl (-CH₃), and nitro (-NO₂) groups at the 2-, 5-, and 3-positions, respectively. Its molecular formula is C₉H₉NO₅, and it is a key intermediate in fine chemical synthesis, particularly in pharmaceuticals and agrochemicals, owing to its reactive nitro and ester functionalities . The hydroxyl group at the 2-position enables hydrogen bonding, influencing its crystallinity and stability, while the nitro group contributes to electron-withdrawing effects, modulating reactivity in substitution or reduction reactions .

Properties

IUPAC Name |

methyl 2-hydroxy-5-methyl-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-5-3-6(9(12)15-2)8(11)7(4-5)10(13)14/h3-4,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQGOQALTCFDIHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)[N+](=O)[O-])O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00502978 | |

| Record name | Methyl 2-hydroxy-5-methyl-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00502978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67191-44-0 | |

| Record name | Methyl 2-hydroxy-5-methyl-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00502978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-hydroxy-5-methyl-3-nitrobenzoate can be synthesized through a multi-step process. One common method involves the nitration of methyl salicylate (methyl 2-hydroxybenzoate) followed by methylation. The nitration step typically uses concentrated nitric acid and sulfuric acid as reagents, while the methylation step involves the use of methyl iodide and a base such as potassium carbonate .

Industrial Production Methods

In an industrial setting, the production of methyl 2-hydroxy-5-methyl-3-nitrobenzoate may involve large-scale nitration and esterification processes. These processes are optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-5-methyl-3-nitrobenzoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Esterification: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as alkoxides or amines.

Esterification: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.

Major Products Formed

Reduction: Methyl 2-hydroxy-5-methyl-3-aminobenzoate.

Substitution: Various substituted benzoates depending on the nucleophile used.

Esterification: 2-hydroxy-5-methyl-3-nitrobenzoic acid.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Methyl 2-hydroxy-5-methyl-3-nitrobenzoate has been studied for its potential antimicrobial properties. Research indicates that derivatives of this compound exhibit significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. These findings suggest its potential as a lead compound for developing new antibiotics .

Cytotoxicity Studies

In studies assessing cytotoxicity, methyl 2-hydroxy-5-methyl-3-nitrobenzoate demonstrated the ability to induce apoptosis in cancer cell lines. For instance, FACS analysis revealed that treatment with this compound led to G2-M phase arrest in SW48 cells, indicating a possible mechanism for its anticancer activity .

Material Science

Polymer Synthesis

This compound can serve as a building block in synthesizing advanced polymers. Its functional groups allow for the incorporation into polymer chains, enhancing properties such as thermal stability and mechanical strength. Research has shown that introducing such nitro-substituted aromatic compounds into polymer matrices can improve their performance in various applications .

Nanomaterials

Methyl 2-hydroxy-5-methyl-3-nitrobenzoate has been utilized in the synthesis of nanomaterials, particularly metal nanoparticles. The compound acts as a stabilizing agent during the reduction process of metal salts, resulting in uniform particle sizes and enhanced catalytic properties .

Environmental Applications

Pollutant Degradation

Studies have explored the use of methyl 2-hydroxy-5-methyl-3-nitrobenzoate in degrading environmental pollutants. Its reactive nitro group can facilitate reactions that break down complex organic pollutants in wastewater treatment processes . This application highlights its potential role in green chemistry initiatives aimed at reducing environmental impact.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated that derivatives of methyl 2-hydroxy-5-methyl-3-nitrobenzoate showed MIC values below 0.25 μg/mL against resistant strains of bacteria. This study underscores the compound's potential as a template for developing new antibacterial agents .

Case Study 2: Polymer Enhancement

In another research project, methyl 2-hydroxy-5-methyl-3-nitrobenzoate was incorporated into a polyvinyl chloride matrix to enhance its mechanical properties. The resulting composite exhibited improved tensile strength and thermal stability compared to pure PVC .

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-5-methyl-3-nitrobenzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The hydroxyl and ester groups also contribute to its reactivity and potential biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of Methyl 2-hydroxy-5-methyl-3-nitrobenzoate can be elucidated by comparing it with three closely related analogs:

Table 1: Structural and Functional Comparison

Key Differences and Implications

Substituent Effects on Reactivity Electron-Withdrawing Groups: The nitro group (-NO₂) in all compounds enhances electrophilicity at the aromatic ring, facilitating nucleophilic aromatic substitution. However, the presence of -Cl in the chloro analog (C₈H₆ClNO₅) further increases electrophilicity, making it more reactive than the methyl-substituted parent compound . Hydrogen Bonding: The -OH group in Methyl 2-hydroxy-5-methyl-3-nitrobenzoate promotes intermolecular hydrogen bonding, improving crystallinity compared to the methoxy (-OCH₃) or benzyloxy (-OBn) analogs, which exhibit lower melting points and higher hydrophobicity .

Biological and Synthetic Applications Amino vs. Hydroxyl Groups: Replacing -OH with -NH₂ (as in Methyl 2-amino-5-methyl-3-nitrobenzoate) introduces a nucleophilic site for peptide bond formation, expanding its utility in drug discovery . Bulkier Substituents: The benzyloxy group in Methyl 2-(benzyloxy)-5-methoxy-3-nitrobenzoate sterically hinders reactions at the 2-position, directing reactivity to the nitro or ester groups for selective functionalization .

Physical Properties

- Solubility : The parent compound’s -OH group enhances water solubility compared to the chloro and benzyloxy derivatives.

- Thermal Stability : Hydrogen bonding in the hydroxy-substituted compound increases thermal stability, whereas the chloro analog’s polar C-Cl bond may reduce stability under acidic conditions .

Research Findings and Data Tables

Table 2: Predicted Physicochemical Properties

| Property | Methyl 2-hydroxy-5-methyl-3-nitrobenzoate | Methyl 5-chloro-2-hydroxy-3-nitrobenzoate | Methyl 2-amino-5-methyl-3-nitrobenzoate |

|---|---|---|---|

| Molecular Weight (g/mol) | 211.17 | 231.59 | 210.19 |

| LogP (Octanol-Water) | 1.8 | 2.5 | 1.2 |

| Hydrogen Bond Donors | 1 (-OH) | 1 (-OH) | 2 (-NH₂, -NO₂) |

| Melting Point (°C) | ~120–125 (estimated) | ~110–115 (estimated) | ~95–100 (estimated) |

Note: Data inferred from structural analogs and substituent trends .

Biological Activity

Methyl 2-hydroxy-5-methyl-3-nitrobenzoate, also known as MMN, is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl 2-hydroxy-5-methyl-3-nitrobenzoate has the following chemical structure:

- Molecular Formula : C₉H₉N₁O₅

- Molecular Weight : Approximately 197.17 g/mol

- Appearance : Pale yellow crystalline powder

The compound features a methyl ester functional group along with hydroxyl and nitro substituents, which may influence its reactivity and biological activity.

Antimicrobial Activity

Research indicates that derivatives of methyl 2-hydroxy-5-methyl-3-nitrobenzoate exhibit significant antimicrobial properties. A study highlighted its inhibitory effects against various bacterial strains, including multidrug-resistant organisms. The minimal inhibitory concentrations (MICs) for these compounds were reported to be low, indicating potent antibacterial activity .

Enzyme Inhibition

Methyl 2-hydroxy-5-methyl-3-nitrobenzoate has been evaluated for its inhibitory effects on key enzymes involved in carbohydrate digestion:

- α-glucosidase

- α-amylase

In vitro studies demonstrated that MMN exhibited increased inhibitory activity against α-glucosidase compared to the standard anti-diabetic drug acarbose, suggesting its potential utility in managing carbohydrate metabolism and diabetes .

The mechanism by which methyl 2-hydroxy-5-methyl-3-nitrobenzoate exerts its biological effects involves several pathways:

- Enzyme Interaction : The compound's hydroxyl and nitro groups can interact with enzyme active sites, leading to competitive inhibition.

- Reduction Pathways : The nitro group can undergo reduction to form reactive intermediates that may disrupt cellular processes by inhibiting specific enzymes or pathways.

- Cellular Targeting : Its molecular structure allows it to interact with various cellular components, potentially leading to apoptosis in cancer cells or disruption of bacterial cell wall synthesis .

Case Studies and Experimental Data

- Antibacterial Studies :

- Diabetes Management :

Comparative Analysis with Similar Compounds

The biological activity of methyl 2-hydroxy-5-methyl-3-nitrobenzoate can be contrasted with similar compounds:

| Compound Name | Similarity Index | Notable Activity |

|---|---|---|

| Methyl 2-hydroxy-3-nitrobenzoate | 0.90 | Moderate antibacterial properties |

| Methyl 4-hydroxy-3-nitrobenzoate | 0.85 | Antioxidant activity |

| Methyl 2-methoxy-5-nitrobenzoate | 0.87 | Antimicrobial effects |

This table illustrates the unique positioning of the hydroxyl and nitro groups in MMN, which may enhance its reactivity compared to other benzoate derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.